Gallinacin 2, Gal-2
Description
Historical Discovery and Classification Within Beta-Defensin Family
The discovery of Gallinacin 2 traces back to pioneering research conducted in the 1990s when investigators first identified and characterized antimicrobial peptides from chicken leukocytes. The initial purification efforts revealed three homologous antimicrobial peptides collectively termed gallinacins, which were extracted from chicken leukocytes and subsequently analyzed for their antimicrobial properties and structural characteristics. These peptides contained 36-39 amino acid residues, exhibited cationic properties due to numerous lysine and arginine residues, and each contained three intramolecular cystine disulfide bonds.
The classification of Gallinacin 2 within the beta-defensin family emerged from comprehensive sequence analysis that revealed primary sequence homology to the recently delineated beta-defensin family, which had previously been identified only in respiratory epithelial cells and neutrophils of cattle. This discovery suggested that beta-defensins originated at least 250 million years ago, predating the divergence of avian and mammalian lineages. The nine invariant residues comprising six cysteines, two glycines, and one proline that are common to avian gallinacins and bovine beta-defensins likely constitute the essential primary structural motif of this ancient family of host-defense peptides.
Gallinacin 2 is classified as a beta-defensin characterized by a conserved cysteine-rich structure that places it alongside other gallinacins, including Gallinacin 1 through Gallinacin 13. The molecular formula for Gallinacin 2 is documented with a molecular weight of approximately 3,000 daltons. The peptide exhibits antimicrobial activity through several chemical interactions, including direct binding to bacterial cell membranes, disruption of membrane integrity, and interference with essential cellular processes.
The structural analysis of Gallinacin 2 reveals characteristic features typical of beta-defensins, including a series of disulfide bonds that stabilize its conformation. The precise amino acid sequence of Gallinacin 2 has been determined as LFCKGGSCHFGGCPSHLIKVGSCFGFRSCCKWPWNA, consisting of 36 amino acid residues with six cysteine residues forming three disulfide bridges. The peptide demonstrates significant antimicrobial activity against gram-negative bacteria including Escherichia coli and Salmonella enteritidis, as well as gram-positive bacteria such as Bacillus cereus and Listeria monocytogenes.
Table 1: Structural Characteristics of Gallinacin 2
| Property | Value |
|---|---|
| Amino Acid Sequence | LFCKGGSCHFGGCPSHLIKVGSCFGFRSCCKWPWNA |
| Sequence Length | 36 residues |
| Molecular Weight | 3,921.62 daltons |
| Net Charge | +6 |
| Isoelectric Point | 8.94 |
| Cysteine Residues | 6 |
| Disulfide Bonds | 3 |
| Basic Residues | 6 |
| Acidic Residues | 0 |
Genomic Context: Chromosomal Localization and Gene Cluster Organization
The genomic organization of Gallinacin 2 reflects a highly coordinated clustering arrangement that characterizes the avian defensin gene family. Comprehensive genome-wide screening has identified that chicken beta-defensin genes, designated as Gallinacin 1 through 13, are clustered densely within an 86-kilobase distance on chromosome 3q3.5-q3.7. This tight clustering represents one of the most compact defensin gene clusters identified in vertebrate genomes and suggests coordinated evolutionary pressures that have maintained this organization.
The gallinacin gene cluster demonstrates remarkable conservation in its chromosomal organization, with Gallinacin 2 positioned within the group of genes designated as Gallinacin 1 through 7, which are predominantly expressed in bone marrow and respiratory tract tissues. This clustering pattern differs from the remaining gallinacin genes (Gallinacin 8 through 13), which exhibit expression primarily in liver and urogenital tract tissues. The tissue-specific expression patterns allow for functional grouping of the gallinacin genes into two distinct categories based on their biological roles and regulatory mechanisms.
Analysis of the gene structure reveals that Gallinacin 2 shares common organizational features with other members of the gallinacin family. The gene contains both exonic and intronic regions, with single nucleotide polymorphisms identified within intronic regions that have been utilized for genetic mapping and association studies. Specifically, a thymine-to-cytosine substitution at position 196 of a 583-base pair polymerase chain reaction product has been documented within an intronic region of the Gallinacin 2 gene.
The chromosomal localization of the gallinacin gene cluster on chromosome 3 has important implications for understanding the evolutionary dynamics of antimicrobial peptide families in birds. Comparative analysis of defensin clusters among chicken, mouse, and human genomes suggests that vertebrate defensins evolved from a single beta-defensin-like gene that underwent rapid duplication, diversification, and translocation in various vertebrate lineages during evolution.
Table 2: Gallinacin Gene Cluster Organization on Chromosome 3
| Gene | Chromosomal Position | Expression Pattern | Primary Tissues |
|---|---|---|---|
| Gallinacin 1 | 3q3.5-q3.7 | Bone marrow, respiratory | Lung, bone marrow |
| Gallinacin 2 | 3q3.5-q3.7 | Bone marrow, respiratory | Lung, bone marrow |
| Gallinacin 3 | 3q3.5-q3.7 | Bone marrow, respiratory | Bone marrow, tongue, trachea, bursa |
| Gallinacin 4 | 3q3.5-q3.7 | Bone marrow, respiratory | Bone marrow, respiratory tract |
| Gallinacin 5 | 3q3.5-q3.7 | Bone marrow, respiratory | Bone marrow, respiratory tract |
| Gallinacin 6 | 3q3.5-q3.7 | Bone marrow, respiratory | Bone marrow, respiratory tract |
| Gallinacin 7 | 3q3.5-q3.7 | Bone marrow, respiratory | Bone marrow, respiratory tract |
The dense clustering of gallinacin genes within such a restricted chromosomal region facilitates coordinated gene regulation and expression patterns that are essential for effective antimicrobial responses. The expression of gallinacin genes in tissues ranging from bone marrow to bursa of Fabricius to liver illustrates the important role of these genes as a bridge between innate and adaptive immune responses in chickens. This genomic organization supports the hypothesis that gene duplication events followed by functional diversification have been critical in the evolution of the avian antimicrobial peptide repertoire.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LFCKGGSCHFGGCPSHLIKVGSCFGFRSCCKWPWNA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Other Galectins
Galectin-1 (Gal-1)
- However, it exhibits weaker binding to poly-LacNAc chains compared to Gal-2 and Gal-3 .
- Functional Differences : Gal-1 requires higher concentrations (20 µM) to induce phosphatidylserine (PS) exposure in neuraminidase-treated cells, whereas Gal-2 achieves similar effects at 2 µM . Gal-1 also lacks bactericidal activity against H. pylori, unlike Gal-2 and Gal-3 .
Galectin-3 (Gal-3)
- Structural and Functional Overlap : Both Gal-2 and Gal-3 recognize blood group antigens and poly-LacNAc glycans, but Gal-3 binds more broadly to α2-3- and α2-6-sialylated glycans .
- Bactericidal Activity : Gal-3 and Gal-2 synergistically combat H. pylori; Gal-3 acts on the luminal stomach, while Gal-2 targets bacteria near mucosal surfaces . Gal-2’s aggregation effect is pH-sensitive (loses activity below pH 5.0), whereas Gal-3 remains stable in acidic environments .
Comparison with Other Gallinacins
Gallinacins are a subgroup of avian β-defensins with antimicrobial properties. Key comparisons include:
- Gal-1 and Gal-4 : Gal-1 is broadly expressed in tissues, while Gal-2 shows specificity for gastrointestinal and immune-related cells . Gal-4 exhibits stronger binding to blood group B-positive E. coli but lacks Gal-2’s histone-modifying effects .
- Genetic Diversity : Chicken Gal-2 is highly conserved across breeds (97.4–100% nucleotide homology), but polymorphisms correlate with immune traits like IgA/IgG levels and caecal bacterial counts .
Comparison with Non-Galectin Compounds
Combretastatin Conjugates (CA4-βGal-1 and CA4-βGal-2)
- Cytotoxicity : CA4-βGal-2 shows higher cytotoxicity in ovarian cancer cells (EC₅₀ = 1 nM) than CA4-βGal-1, attributed to its hydrophobicity (log P = 3.1 vs. 1.5) .
- Mechanism : Both induce cytoskeletal contraction and apoptosis, but Gal-2’s β-galactoside binding enhances tumor-targeted drug delivery .
Recombinant Gal-2 Variants
- Production : Recombinant Gal-2 produced in E. coli or yeast retains bactericidal activity against E. coli and H. pylori, with stability across pH 4–10 and temperatures up to 100°C .
Key Research Findings
Table 1: Functional Comparison of Gal-2 with Similar Compounds
Table 2: Genetic and Structural Features
Preparation Methods
Extraction and Isolation from Biological Sources
1.1 Tissue RNA Isolation and qPCR Preparation
- Gallinacin 2 mRNA expression is commonly studied by isolating total RNA from various chicken tissues such as oviduct, lung, skin, spleen, liver, kidney, and others.
- The RNA is extracted using Trizol-based methods, followed by DNase treatment to remove genomic DNA contamination.
- After RNA isolation, quantitative PCR (qPCR) is performed to quantify Gal-2 gene expression, using optimized RNA dilution ranges and housekeeping genes for normalization (e.g., Gallus gallus RIBO 18S).
1.2 Protein Extraction from Bone Marrow
- Bone marrow from chicken femurs and tibias is collected and rinsed with phosphate-buffered saline (PBS).
- The marrow is sonicated in 5% acetic acid and stirred for extended periods at 4°C to extract peptides.
- Acid-insoluble material is removed by ultracentrifugation, and the supernatant is lyophilized for further analysis.
- Extracted peptides can be digested enzymatically (e.g., trypsin digestion) and analyzed by mass spectrometry for sequence confirmation.
Chemical Synthesis of Gallinacin 2 Peptides
2.1 Solid-Phase Peptide Synthesis (SPPS)
- Gal-2 and its analogs can be synthesized using Fmoc-based SPPS on resins such as 2-chlorotrityl chloride (CTC) resin.
- The resin is swelled in dichloromethane (DCM), and Fmoc-protected amino acids are sequentially coupled using coupling reagents like HOBt/DIC or DIEA.
- Deprotection steps use 2% DBU in DMF, with multiple washing cycles to remove impurities.
- Side-chain protecting groups are carefully selected (e.g., Arg(2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl), Asn(triphenylmethyl), Cys(Acm)) to prevent side reactions during synthesis.
2.2 Peptide Cleavage and Purification
- After chain assembly, peptides are cleaved from the resin using trifluoroacetic acid (TFA)-based cleavage cocktails (e.g., TFA:water:TIS in 95:2.5:2.5 v/v/v).
- Crude peptides are precipitated with cold diethyl ether and washed multiple times to remove cleavage reagents.
- Purification is performed by reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns with gradients of acetonitrile and 0.05% TFA in water.
- Purity is assessed by analytical RP-HPLC and mass spectrometry (e.g., electrospray ionization or MALDI-TOF).
2.3 Oxidative Folding for Disulfide Bond Formation
- Linear peptides containing cysteine residues undergo oxidative folding to form the correct disulfide bridges.
- Folding is performed in buffered solutions containing reduced and oxidized glutathione (GSH/GSSG) at defined molar ratios (e.g., 1:100:10 peptide:GSH:GSSG) in deoxygenated solvents.
- Conditions such as pH (~8.5), temperature, and buffer composition are optimized to maximize yield of correctly folded peptides.
Antibody Preparation for Gallinacin 2 Detection
- Synthetic Gal-2 peptides are conjugated to carrier proteins like maleimide-activated keyhole limpet hemocyanin (KLH) for immunization.
- The conjugates are dialyzed and used to raise specific antibodies.
- These antibodies enable detection and quantification of Gal-2 via ELISA or Western blotting.
- Peptides for antibody production are purified by RP-HPLC and characterized by mass spectrometry to ensure sequence fidelity.
Summary Table of Preparation Steps for Gallinacin 2
| Preparation Step | Methodology/Details | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| RNA Isolation | Trizol extraction from chicken tissues, DNase treatment | Trizol, Turbo DNase | High-quality RNA for qPCR analysis |
| Protein Extraction | Bone marrow sonication in 5% acetic acid, ultracentrifugation | 5% Acetic acid, ultracentrifuge at 70,000 × g | Peptide-rich supernatant for analysis |
| Peptide Synthesis (SPPS) | Fmoc chemistry on 2-chlorotrityl chloride resin, HOBt/DIC coupling, DBU deprotection | Fmoc-amino acids, HOBt, DIC, DIEA, DBU, DMF, DCM | Linear protected peptide on resin |
| Peptide Cleavage & Precipitation | TFA cleavage cocktail (TFA:H2O:TIS), cold diethyl ether precipitation | TFA, TIS, Diethyl ether | Crude peptide isolated from resin |
| Peptide Purification | RP-HPLC with C18 column, gradient elution with 0.05% TFA in water/acetonitrile | Waters 2695, Capcell Pak C18 column | Pure peptide fractions |
| Oxidative Folding | Folding in Tris-HCl buffer with GSH/GSSG, pH 8.5, deoxygenated solvents | GSH/GSSG, Tris-HCl, EDTA | Correct disulfide bond formation |
| Antibody Preparation | Conjugation to maleimide-activated KLH, dialysis, immunization | KLH, maleimide activation | Specific anti-Gal-2 antibodies |
Research Findings and Considerations
- The SPPS method, combined with careful selection of protecting groups and coupling reagents, yields high-purity Gal-2 peptides suitable for functional studies.
- Oxidative folding protocols are critical for achieving biologically active conformations, as Gal-2 contains disulfide bonds essential for its antimicrobial function.
- Extraction from biological tissues provides native Gal-2 for comparative studies but requires extensive purification and validation due to complex sample matrices.
- Antibody generation using synthetic peptides enables sensitive detection of Gal-2 in biological samples, facilitating research into its physiological roles.
Q & A
Q. What experimental models are optimal for studying Gal-2's anti-helminthic activity?
- Methodology : Expose C. elegans to recombinant Gal-2 and monitor developmental arrest via larval staging. Use GalFuc-deficient mutants or competitive inhibitors (e.g., free galactose) to confirm specificity. Localize binding via fluorescent Gal-2 and confocal microscopy .
Contradictions and Limitations
- Functional Ambiguity : While notes unclear roles for Gal-2, other studies highlight context-dependent functions (e.g., pro-angiogenic in ischemia vs. anti-inflammatory in colitis). Researchers should validate mechanisms in disease-specific models .
- Species Specificity : Gal-2's glycan recognition varies between mammals and invertebrates (e.g., GalFuc in C. elegans). Cross-species studies require careful validation of binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
